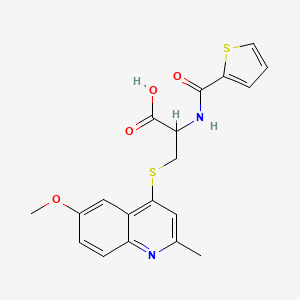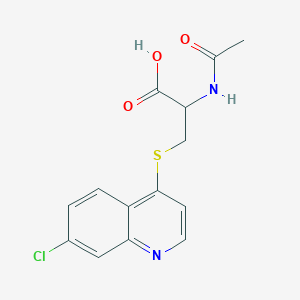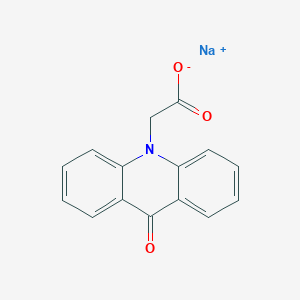
sodium;2-(9-oxoacridin-10-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “sodium;2-(9-oxoacridin-10-yl)acetate” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sodium;2-(9-oxoacridin-10-yl)acetate involves a series of chemical reactions. One of the methods includes the use of X zeolite, which has a silica-alumina ratio of 2.0-2.3 and a grain size of 0.5-5 micrometers. The zeolite is treated through a combined process of alkali metal ion exchange and surface estersil modification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar methods but with optimized conditions to ensure high yield and purity. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
sodium;2-(9-oxoacridin-10-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride. Conditions often involve the use of solvents and controlled temperatures.
Substitution: Common reagents include halogens, acids, and bases. Conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce reduced forms of the compound, and substitution may produce various substituted derivatives.
科学的研究の応用
sodium;2-(9-oxoacridin-10-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of materials and chemicals with specific properties.
作用機序
The mechanism of action of sodium;2-(9-oxoacridin-10-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
sodium;2-(9-oxoacridin-10-yl)acetate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ent-3-Oxokauran-17-oic acid: (CAS#151561-88-5)
Pseudolaric acid D: (CAS#115028-67-6)
Verbenacine: (CAS#717901-03-6)
ent-11,16-Epoxy-15-hydroxykauran-19-oic acid: (CAS#77658-46-9)
Isosteviol: (CAS#27975-19-5)
ent-9-Hydroxy-15-oxo-19-kauranoic acid: (CAS#77658-45-8)
Pterisolic acid E: (CAS#1401419-XX-X)
These compounds share structural similarities but may differ in their specific properties and applications, making this compound unique in its own right.
特性
IUPAC Name |
sodium;2-(9-oxoacridin-10-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLTEAEJZVTAJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bis[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019922.png)
![3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B8019927.png)
![2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B8019932.png)
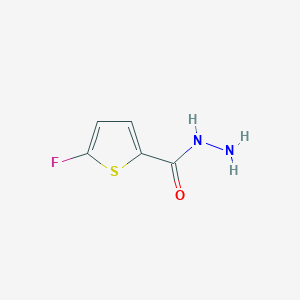
![(Cyclopropylmethyl)[(5-fluorothiophen-2-YL)methyl]amine](/img/structure/B8019938.png)
![5-(Difluoromethyl)-3-nitropyrazolo[1,5-A]pyrimidine](/img/structure/B8019940.png)
![Methyl 5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8019941.png)
![1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B8019943.png)
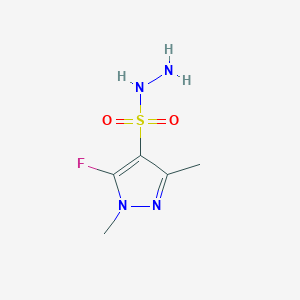
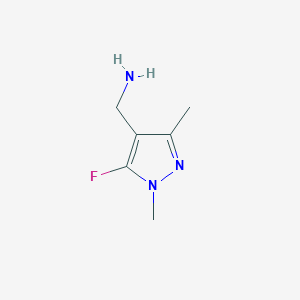

![{[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B8019970.png)
